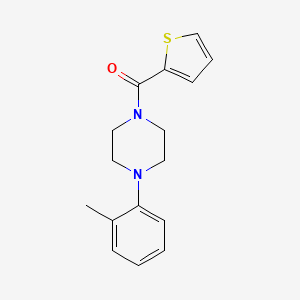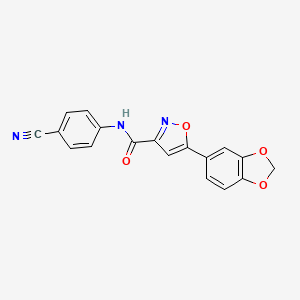![molecular formula C24H21N3O2 B4794530 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4794530.png)
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Vue d'ensemble
Description
2-(Methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one, also known as MDPAQ, is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The mechanism of action of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. For instance, 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can induce apoptosis in cancer cells, inhibit the release of pro-inflammatory cytokines, and reduce the activity of COX-2. In addition, it has been reported to possess anticonvulsant activity and to modulate the levels of neurotransmitters, such as dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one in lab experiments is its potential to exhibit multiple biological activities. Moreover, its unique chemical structure makes it an interesting molecule to study. However, there are also limitations to its use. For instance, 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one may exhibit cytotoxicity at high concentrations, which could limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one. One potential area of research is the development of analogs with improved biological activities and reduced toxicity. Moreover, the molecular targets of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one could be further elucidated to better understand its mechanism of action. Additionally, the potential use of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one as a therapeutic agent for various diseases could be explored.
Applications De Recherche Scientifique
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one exhibits antitumor, anti-inflammatory, and anticonvulsant activities. Moreover, it has been reported to possess potent inhibitory activity against human monoamine oxidase A and B, which are enzymes involved in the metabolism of neurotransmitters.
Propriétés
IUPAC Name |
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-29-15-20-23(17-10-6-3-7-11-17)24-25-14-19-21(27(24)26-20)12-18(13-22(19)28)16-8-4-2-5-9-16/h2-11,14,18H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGRNQYKNYGWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4794477.png)
![1-(3-chlorobenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine hydrochloride](/img/structure/B4794482.png)

![N-[4-({[4-(1-piperidinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4794492.png)
![4-[(4-fluorophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4794497.png)
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4794500.png)

![4-allyl-3-[(2-bromobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4794509.png)
![2-[(2-bromo-4-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4794514.png)
![1-ethyl-4-[(methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4794525.png)
![2-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4794531.png)

![3-(3-chloro-4-methylphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4794548.png)